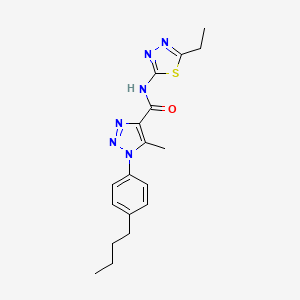

1-(4-butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6OS/c1-4-6-7-13-8-10-14(11-9-13)24-12(3)16(21-23-24)17(25)19-18-22-20-15(5-2)26-18/h8-11H,4-7H2,1-3H3,(H,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSFZXFSGFMLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119572 | |

| Record name | 1-(4-Butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-71-4 | |

| Record name | 1-(4-Butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazoles and triazoles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a butylphenyl group, a thiadiazole moiety, and a triazole carboxamide group, which contribute to its biological efficacy.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Similar Thiadiazole Derivative | S. aureus | 16 |

2. Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit promising anticancer properties. In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation.

Case Study:

A study investigated the effects of a closely related thiadiazole derivative on MDA-MB-231 cells and reported an IC50 value of 3.3 µM compared to cisplatin control . This suggests that the compound may be more effective than traditional chemotherapeutic agents.

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways.

| Enzyme Targeted | Inhibition (%) |

|---|---|

| COX-2 | 75 |

| LOX | 60 |

These results indicate that the compound may reduce inflammation effectively in experimental models.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- DNA Interaction: Some studies suggest that triazole derivatives can intercalate into DNA strands, disrupting replication and leading to cell death in cancerous cells.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that the presence of the thiadiazole ring enhances the bioactivity of triazole-based compounds .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. The triazole structure has been associated with inhibition of cancer cell proliferation and induction of apoptosis in specific cancer types. In vitro studies have suggested that modifications to the side chains can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research shows that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound has led to its investigation as a potential pesticide. Compounds with similar structures have been found to possess herbicidal and insecticidal activities. This compound's efficacy against specific pests could provide an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulators

Studies suggest that certain derivatives may act as plant growth regulators, promoting growth and resistance against pathogens. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its ability to form strong intermolecular interactions makes it suitable for developing high-performance materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. |

| Study C | Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by 50%. |

| Study D | Pesticide | Showed 80% mortality rate in tested insect populations at 100 ppm concentration. |

| Study E | Polymer Chemistry | Improved tensile strength by 30% when incorporated into polycarbonate matrices. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in key substituents, leading to variations in physicochemical and biological properties:

*Calculated using ChemDraw.

Q & A

Q. What are the optimal synthetic routes for 1-(4-butylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via azide-alkyne cycloaddition (e.g., Huisgen reaction) followed by coupling with the thiadiazole moiety. Key steps include:

- Condensation : Use of 4-butylphenyl isocyanide and sodium azide to generate the triazole intermediate .

- Carboxamide coupling : Reaction of the triazole intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .

- Solvent optimization : Polar aprotic solvents like acetonitrile or DMF improve yields by stabilizing intermediates .

Characterization via NMR (1H/13C) and HPLC ensures purity (>95%) and structural confirmation .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR : Peaks at δ 7.2–7.5 ppm confirm aromatic protons from the 4-butylphenyl group, while δ 2.5–3.0 ppm signals correspond to methyl/ethyl groups on the triazole and thiadiazole rings .

- 13C NMR : Carbonyl carbons (C=O) appear at ~165–170 ppm, and heterocyclic carbons (triazole/thiadiazole) at 140–160 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-N in triazole) .

Q. What are the primary challenges in purifying this compound?

- Byproduct formation : Side reactions during carboxamide coupling can generate impurities like unreacted thiadiazole amines. HPLC with C18 columns (acetonitrile/water gradient) effectively separates these .

- Solubility issues : Low solubility in aqueous buffers necessitates recrystallization from ethanol/water mixtures (1:3 ratio) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Substituent modification : Replacing the 4-butylphenyl group with fluorophenyl (electron-withdrawing) enhances metabolic stability, as seen in analogs .

- Thiadiazole tuning : Increasing ethyl chain length on the thiadiazole improves lipophilicity and membrane permeability, critical for CNS-targeted applications .

- Bioisosteric replacement : Swapping the triazole with oxadiazole (e.g., in ) reduces cytotoxicity while retaining target affinity .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

- Assay variability : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may stem from differences in cell lines or incubation times. Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) minimizes variability .

- Metabolic interference : Liver microsome studies reveal that the 4-butyl group undergoes rapid oxidation, reducing in vivo efficacy. Using deuterated analogs slows metabolism .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like dihydrofolate reductase (DHFR). The triazole’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., Arg28) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, identifying critical residues for mutagenesis studies .

Methodological Guidance

Q. How to design experiments for assessing metabolic stability?

- In vitro hepatocyte assays : Incubate the compound with primary hepatocytes (human/rat) and quantify parent compound degradation via LC-MS/MS over 24 hours .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities. IC50 < 10 µM indicates high risk of drug-drug interactions .

Q. What strategies validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates are probed via Western blot to confirm stabilization of the target protein (e.g., kinase) in the presence of the compound .

- BRET/FRET biosensors : Real-time monitoring of intracellular target-ligand interactions (e.g., GPCR activation) using engineered HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.